molecular formula C10H19Cl2N3 B2555533 3-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 2193064-44-5

3-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No. B2555533
CAS RN: 2193064-44-5
M. Wt: 252.18
InChI Key: OJNZTGSJOWGQHI-UHFFFAOYSA-N
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Description

“3-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 2193064-44-5 . It has a molecular weight of 252.19 . The compound is in powder form and is stored at room temperature .


Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The IUPAC name of the compound is 3-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride . The InChI code is 1S/C10H17N3.2ClH/c1-7-8(2)13-10(12-7)9-4-3-5-11-6-9;;/h9,11H,3-6H2,1-2H3,(H,12,13);2*1H .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 252.19 . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Cytochrome P450 enzymes play a critical role in drug metabolism, and understanding their inhibitors is crucial for predicting drug-drug interactions. Research on selective chemical inhibitors of these enzymes has advanced, with compounds like furafylline for CYP1A2, sulfaphenazole for CYP2C9, and ketoconazole for CYP3A4 being identified as highly selective. These findings are essential for drug development and pharmacokinetic studies (Khojasteh et al., 2011).

Copper Catalyst Systems in C-N Bond Forming Reactions

Copper-mediated systems have been developed for C-N bond-forming reactions involving aryl halides and amines, including piperidine and imidazole derivatives. These systems are recyclable and hold potential for commercial exploitation in organic synthesis, emphasizing the environmental and economic benefits of such catalysts (Kantam et al., 2013).

Dipeptidyl Peptidase IV Inhibitors

The role of dipeptidyl peptidase IV (DPP IV) in metabolizing incretin hormones has made it a target for type 2 diabetes treatment. Research has identified various inhibitors, including those with piperidine and imidazole scaffolds, showcasing the chemical diversity in developing antidiabetic drugs (Mendieta et al., 2011).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives have been investigated for their antitumor activities. Compounds like bis(2-chloroethyl)amino derivatives of imidazole have shown promise in preclinical testing, highlighting the potential for developing new cancer therapies based on imidazole chemistry (Iradyan et al., 2009).

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

The chemical and biological properties of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, have been extensively studied. These derivatives exhibit diverse types of activity, such as anti-exudative and antihypertensive effects, indicating their significance in medicinal chemistry (Abdurakhmanova et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(4,5-dimethyl-1H-imidazol-2-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-7-8(2)13-10(12-7)9-4-3-5-11-6-9;;/h9,11H,3-6H2,1-2H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNZTGSJOWGQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2CCCNC2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride

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